N-cyclohexyl-2-fluorobenzenesulfonamide
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Overview
Description
N-cyclohexyl-2-fluorobenzenesulfonamide is an organic compound with the molecular formula C12H16FNO2S. It is a derivative of benzenesulfonamide, where a fluorine atom is substituted at the 2-position of the benzene ring, and a cyclohexyl group is attached to the nitrogen atom of the sulfonamide group. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-fluorobenzenesulfonamide typically involves the reaction of 2-fluorobenzenesulfonyl chloride with cyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniformity. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-fluorobenzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Substitution: Formation of various substituted benzenesulfonamides.
Reduction: Formation of N-cyclohexyl-2-fluoroaniline.
Oxidation: Formation of 2-fluorobenzenesulfonic acid.
Scientific Research Applications
N-cyclohexyl-2-fluorobenzenesulfonamide has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and can participate in hydrogen bonding and other interactions with biological molecules. The sulfonamide group can act as a hydrogen bond donor or acceptor, influencing the compound’s binding affinity to enzymes or receptors. The cyclohexyl group provides steric bulk, affecting the compound’s overall conformation and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-fluorobenzenesulfonimide: A related compound used as an electrophilic fluorinating agent.
N-cyclohexyl-4-fluorobenzenesulfonamide: A positional isomer with the fluorine atom at the 4-position.
N-cyclohexylbenzenesulfonamide: Lacks the fluorine atom but has similar structural features.
Uniqueness
N-cyclohexyl-2-fluorobenzenesulfonamide is unique due to the specific positioning of the fluorine atom, which imparts distinct electronic and steric properties. This positioning can influence the compound’s reactivity and interaction with other molecules, making it a valuable reagent in organic synthesis and a potential candidate for various applications in scientific research.
Properties
IUPAC Name |
N-cyclohexyl-2-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2S/c13-11-8-4-5-9-12(11)17(15,16)14-10-6-2-1-3-7-10/h4-5,8-10,14H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVVPVMLRMYYHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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